

Application Notes: Evaluating the Impact of Tegoprazan on Gastrointestinal Motility

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Compound of Interest

Compound Name: Tegoprazan (Benzoate)

Cat. No.: B12385028

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Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump).[1][2] Its primary application is in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] Unlike proton pump inhibitors (PPIs), Tegoprazan offers a more rapid onset of action and its effect is not influenced by food intake or CYP2C19 polymorphism.[2][5] Beyond its profound acid suppression, emerging evidence suggests that Tegoprazan may also influence gastrointestinal (GI) motility. Notably, studies in animal models have shown that Tegoprazan can induce phase III contractions of the migrating motor complex (MMC), a key mechanism for clearing the stomach and small intestine during fasting periods.[1][6] This prokinetic effect presents a potential therapeutic advantage for patients with concurrent motility-impaired conditions.[1] However, clinical studies in healthy humans have not shown a significant impact on solid gastric emptying.[7][8]

This document provides detailed protocols for in vivo and in vitro methods to rigorously evaluate the effects of Tegoprazan on various aspects of gastrointestinal motility. These methodologies are intended for researchers, scientists, and drug development professionals investigating the full pharmacological profile of Tegoprazan and other P-CABs.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on Tegoprazan.

Table 1: In Vitro Inhibition of H⁺/K⁺-ATPase by Tegoprazan

Enzyme Source	Tegoprazan IC ₅₀ (μM)	Reference
Porcine	0.29 - 0.52	[1]
Canine	0.29 - 0.52	[1]
Human	0.29 - 0.52	[1]

| Porcine | 0.53 [[3] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of Tegoprazan on Solid Gastric Emptying in Healthy Humans (50 mg Dose)

Parameter	Tegoprazan Group	Control Group	P-value	Reference
Baseline T _{1/2} (min)	104.3 ± 34.8	98.3 ± 33.0	0.64	[7]
Post-Dose T _{1/2} (min)	114.2 ± 48.9	93.7 ± 34.7	0.20	[7][8]
Change in T _{1/2} (min)	9.9 ± 52.7	-4.7 ± 30.5	0.36	[7][8]
Baseline Retention at 4h (%)	4.9 ± 6.4	5.7 ± 7.4	0.75	[7]
Post-Dose Retention at 4h (%)	10.1 ± 12.0	4.3 ± 5.4	0.11	[7][8]

| Change in Retention at 4h (%)| 5.2 ± 13.9 | -1.3 ± 6.5 | 0.12 [[7][8] |

T_{1/2}: Gastric half-emptying time. Data are presented as mean ± standard deviation.

Table 3: Preclinical In Vivo Effects of Tegoprazan in Dogs

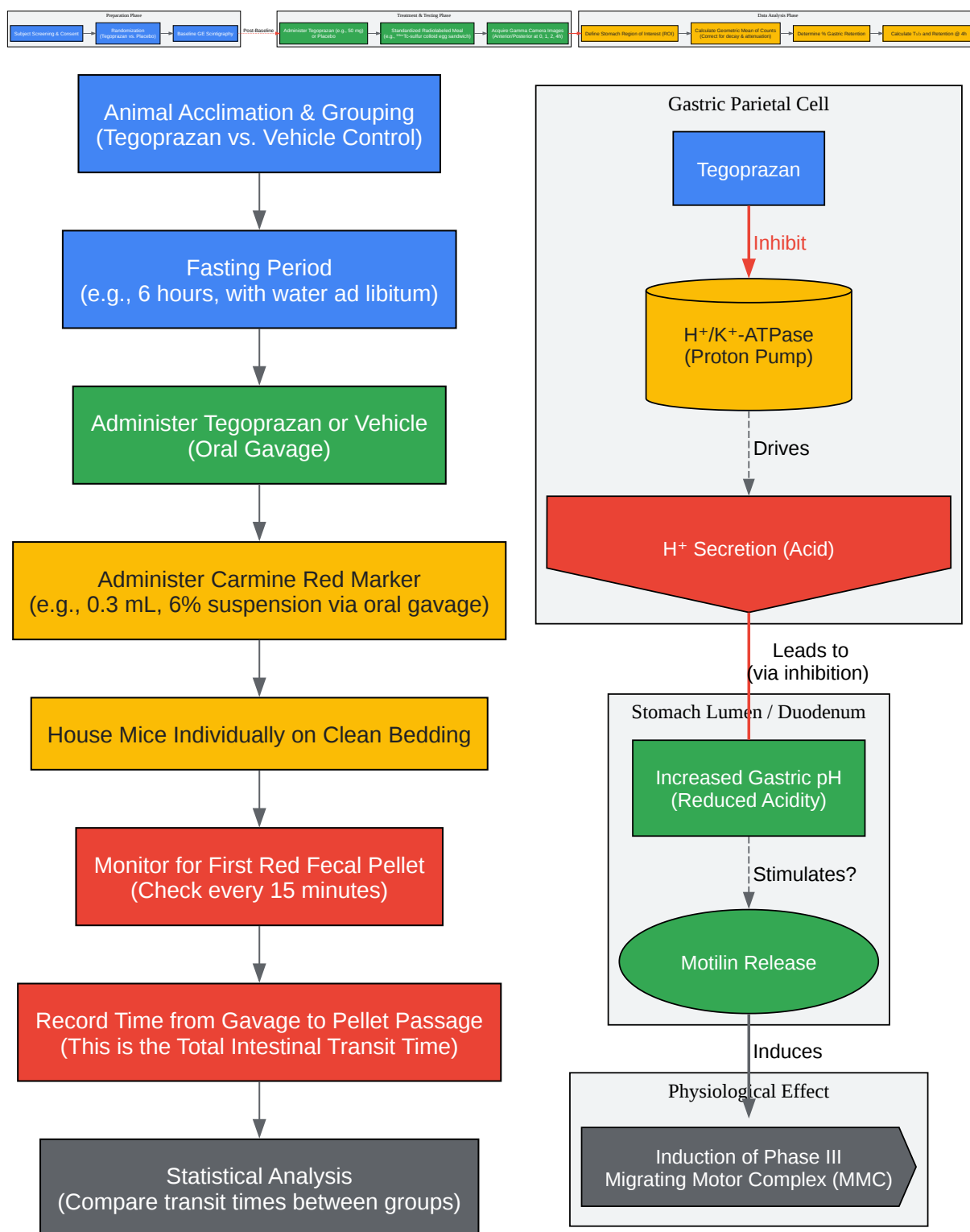
Parameter	Dose	Observation	Reference
Gastric Acid Secretion	1.0 mg/kg (oral)	Complete inhibition of histamine-induced secretion from 1 hour post-administration.	[1][6]
Gastric pH	1 and 3 mg/kg (oral)	Reversed pentagastrin-induced acidified gastric pH to a neutral range.	[1][6]

| Gastric Motility | 3 mg/kg (oral) | Immediately evoked a gastric phase III contraction of the migrating motor complex (MMC) in pentagastrin-treated dogs. [1][6] |

Experimental Protocols & Visualizations

In Vivo Method: Gastric Emptying Scintigraphy (Human)

This protocol is the gold standard for assessing gastric emptying (GE) and is based on methodologies used in clinical trials of Tegoprazan.[7][8] It measures the rate at which a radiolabeled solid meal leaves the stomach.



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